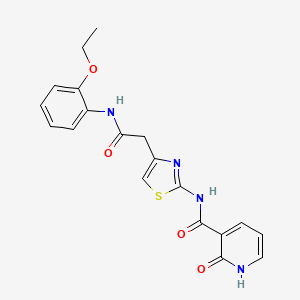

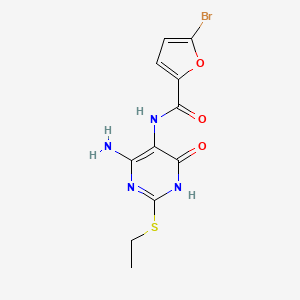

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

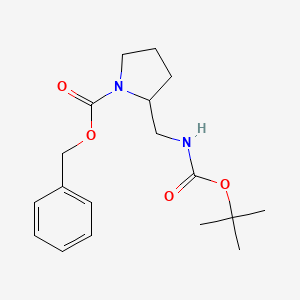

The compound contains several functional groups including an ethoxyphenyl group, a thiazole ring, and a dihydropyridine ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves the condensation of the appropriate amines and acids to form the amide bonds, followed by cyclization to form the thiazole and dihydropyridine rings .Molecular Structure Analysis

The compound contains a balance of polar (amide bonds, ethoxy group) and nonpolar (phenyl rings) regions, which could influence its solubility and interactions with biological targets. The presence of the aromatic rings could also allow for pi-pi interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide bonds could be hydrolyzed under acidic or basic conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Kinase Inhibition and Cancer Therapy

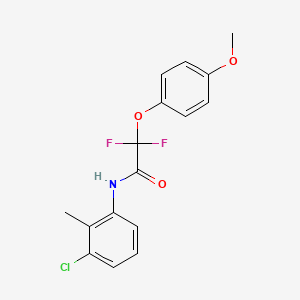

One study discusses the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting their potential in cancer therapy. The study showcases one analogue demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, suggesting a promising avenue for the treatment of cancers dependent on Met kinase activity (Schroeder et al., 2009).

Synthetic Methodologies and Heterocyclic Chemistry

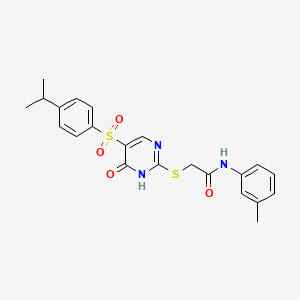

Another study focuses on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, underscoring the importance of such methodologies in the development of new therapeutic agents. The work emphasizes the versatility of thienopyridine derivatives in synthesizing a wide range of biologically active compounds, potentially including derivatives like the one (Bakhite et al., 2005).

Antimicrobial Applications

Research on thiazoles and their fused derivatives reveals potential antimicrobial applications. One study elaborates on the synthesis and in vitro testing of new thiazole derivatives for antimicrobial activity against bacterial and fungal isolates. This suggests that compounds within this chemical family, including the specific compound , could have potential uses in developing new antimicrobial agents (Wardkhan et al., 2008).

Transformation into Bioactive Derivatives

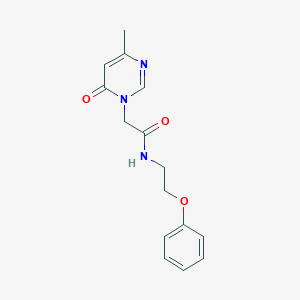

The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into bioactive derivatives highlights the synthetic utility of such compounds in generating biologically active molecules. A study demonstrates the conversion of a similar thiazole derivative into compounds with potential pharmacological activity, indicating the relevance of such transformations in drug discovery and development (Albreht et al., 2009).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-2-27-15-8-4-3-7-14(15)22-16(24)10-12-11-28-19(21-12)23-18(26)13-6-5-9-20-17(13)25/h3-9,11H,2,10H2,1H3,(H,20,25)(H,22,24)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWQACKPXOTRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)

![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)

![3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915341.png)

![Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2915342.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2915343.png)